molecular formula C43H63N4O9+ B585487 GB1-Cyanine 3 CAS No. 1065004-53-6

GB1-Cyanine 3

Cat. No. B585487
CAS RN: 1065004-53-6
M. Wt: 779.996
InChI Key: SSFADTFCQMBTSO-IHRPVSEJSA-O
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Description

GB1-Cyanine 3 is a synthetic dye that belongs to the cyanine family . Cyanines are a conjugated system between two nitrogen atoms and are commonly used in biological labeling . GB1-Cyanine 3 is also known by its molecular formula C43H63N4O9+ .


Synthesis Analysis

The synthesis of cyanine dyes like GB1-Cyanine 3 involves complex chemical reactions . The formal C2H2 excision from Cy5 occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .


Molecular Structure Analysis

The molecular structure of GB1-Cyanine 3 is characterized by a conjugated system between two nitrogen atoms . The molecular formula of GB1-Cyanine 3 is C43H63N4O9+ .


Chemical Reactions Analysis

Cyanine dyes, including GB1-Cyanine 3, undergo photoconversion upon photoexcitation during fluorescent imaging . The carbonyl products generated from singlet oxygen-mediated photooxidation of Cy5 undergo a sequence of carbon–carbon bond-breaking and -forming events to bring about the novel dye-to-dye transformation .


Physical And Chemical Properties Analysis

GB1-Cyanine 3 has a molecular weight of 780.0 g/mol . More detailed physical and chemical properties were not found in the search results.

Future Directions

The future directions of GB1-Cyanine 3 research could involve its application in high-density single-particle tracking in a living cell . The potentially deleterious photoconversion of cyanine dyes can be exploited to develop a new photoactivation method for this purpose .

Mechanism of Action

Target of Action

Cyanine dyes, in general, are known to interact with various biological targets, including proteins and nucleic acids . They are widely used as fluorescent probes in biophysics and medical biochemistry due to their unique photophysical properties .

Mode of Action

Cyanine dyes are known for their ability to form j-aggregates, which results in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is often exploited in the design of fluorescent probes.

Biochemical Pathways

Cyanine dyes are known to interact with various biomolecules, affecting their spectral-fluorescent properties . These interactions can influence various biochemical pathways, depending on the specific targets of the dye.

Pharmacokinetics

A study on a similar cyanine dye complexed with albumin showed enhanced pharmacokinetics, suggesting that similar strategies could potentially improve the bioavailability of gb1-cyanine 3 .

Result of Action

Cyanine dyes are known for their ability to serve as potential probes for biomolecules . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .

Action Environment

The action, efficacy, and stability of GB1-Cyanine 3 can be influenced by various environmental factors. For instance, the fluorescence enhancement in cyanine dyes is known to be temperature-dependent . Furthermore, the interaction of cyanine dyes with biomolecules can be influenced by the local biochemical environment .

properties

IUPAC Name

5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFADTFCQMBTSO-IHRPVSEJSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63N4O9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747850
Record name 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GB1-Cyanine 3

CAS RN

1065004-53-6
Record name 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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